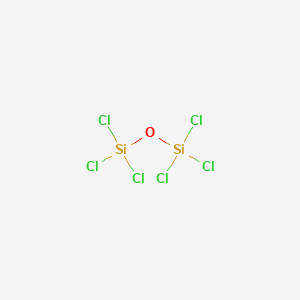
六氯二硅氧烷
描述
Hexachlorodisiloxane is a chemical compound composed of chlorine, silicon, and oxygen. It is structurally characterized as the symmetrical ether of two trichlorosilyl groups. The chemical formula for hexachlorodisiloxane is Cl₆OSi₂, and it has a molar mass of 284.87 g/mol . At room temperature, it is a colorless liquid that hydrolyzes upon exposure to water.
科学研究应用
Hexachlorodisiloxane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine:
作用机制
Target of Action
Hexachlorodisiloxane primarily targets silicon-based materials and surfaces. It is often used in the semiconductor industry for its ability to modify silicon surfaces and create protective layers. The compound interacts with silicon dioxide (SiO₂) and other silicon compounds, playing a crucial role in the formation of silicon-based coatings and films .
Mode of Action
Hexachlorodisiloxane interacts with its targets through a process of hydrolysis and subsequent polymerization. When exposed to moisture, it hydrolyzes to form silicon dioxide (SiO₂) and hydrochloric acid (HCl). This reaction can be represented as:
Cl3SiOSiCl3+3H2O→2SiO2+6HCl\text{Cl}_3\text{SiOSiCl}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{SiO}_2 + 6\text{HCl} Cl3SiOSiCl3+3H2O→2SiO2+6HCl
The silicon dioxide formed can then polymerize to create a stable, protective layer on silicon surfaces .
Biochemical Pathways
While Hexachlorodisiloxane is not typically involved in biological systems, its chemical pathways involve hydrolysis and polymerization. The hydrolysis reaction leads to the formation of silicon dioxide and hydrochloric acid, which can further react to form complex silicon-oxygen networks. These networks are essential in creating durable coatings and films in industrial applications .
Result of Action
The primary result of Hexachlorodisiloxane’s action is the formation of a protective silicon dioxide layer. This layer enhances the durability and stability of silicon-based materials, making them resistant to environmental degradation and chemical attack. The hydrochloric acid produced during hydrolysis can be neutralized or managed in industrial processes .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Hexachlorodisiloxane. Moisture is a critical factor, as it triggers the hydrolysis reaction. Temperature also plays a role; higher temperatures can accelerate the hydrolysis and polymerization processes. The presence of other chemicals and contaminants can affect the stability and uniformity of the silicon dioxide layer formed .
Hexachlorodisiloxane is a versatile compound with significant applications in the semiconductor industry, primarily due to its ability to form protective silicon dioxide layers through hydrolysis and polymerization.
准备方法
Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:
2SiCl4+O2→2(SiCl3)2O+Cl2
This reaction typically occurs at temperatures between 950°C and 970°C .
In industrial settings, hexachlorodisiloxane is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight .
化学反应分析
Hexachlorodisiloxane undergoes several types of chemical reactions, including hydrolysis, decomposition, and fluorination:
- When exposed to water, hexachlorodisiloxane hydrolyzes to form silicon dioxide and hydrochloric acid:
Hydrolysis: (SiCl3)2O+3H2O→2SiO2+6HCl
Under intense heat, hexachlorodisiloxane decomposes to form silicon dioxide and silicon tetrachloride:Decomposition: 2(SiCl3)2O→SiO2+3SiCl4
Reaction with antimony trifluoride yields hexafluorodisiloxane:Fluorination: (SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3
相似化合物的比较
Hexachlorodisiloxane is often compared with hexafluorodisiloxane, which is its fluorinated analog. Both compounds share similar structural features but differ significantly in their reactivity and applications. Hexafluorodisiloxane, for instance, is more stable and less reactive with water compared to hexachlorodisiloxane .
Other similar compounds include:
Tetrachlorosilane (SiCl₄): Used in the production of high-purity silicon.
Trichlorosilane (SiHCl₃): A key intermediate in the production of polysilicon for solar cells and semiconductors.
Hexachlorodisiloxane stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
trichloro(trichlorosilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAHOIWVGZZELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065836 | |
| Record name | Hexachlorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-21-1 | |
| Record name | Hexachlorodisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexachlorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexachlorodisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Hexachlorodisiloxane is not a pharmaceutical compound and does not have a biological target in the traditional sense. Therefore, questions about its interaction with targets and downstream effects are not applicable. This compound is primarily studied for its chemical properties and applications in materials science.
A: * Molecular formula: Si2OCl6 [, , , , , , , ]* Molecular weight: 269.89 g/mol [, , , , , , , ]* Spectroscopic data: Extensive studies have been conducted on the infrared, Raman, and nuclear quadrupole resonance (NQR) spectra of hexachlorodisiloxane. These studies provide insights into the molecule's vibrational modes and structural features. [, , , , , , , ] For instance, research suggests the Si-O-Si bond in hexachlorodisiloxane is linear, contradicting earlier assumptions of a bent structure. []
A: Hexachlorodisiloxane is a highly reactive compound. It hydrolyzes readily in the presence of water to form hydrochloric acid and siloxane polymers. [, , ] Therefore, it is typically handled under anhydrous conditions. [, , , , , , , ] Its reactivity makes it a valuable precursor for synthesizing various silicon-containing materials, including:* Si/C/O/N ceramics: Hexachlorodisiloxane reacts with bis(trimethylsilyl)carbodiimide to form polymeric xerogels, which can be pyrolyzed to produce Si/C/O/N ceramics with interesting properties. []* Thin-film transistors: Hexachlorodisiloxane-derived silicon oxide (SiOx) layers are used in the fabrication of optically transparent and flexible thin-film transistors. []* Silyl-functionalized silsesquioxanes: Hexachlorodisiloxane is used to prepare silyl-functionalized silsesquioxanes, which serve as building blocks for larger Si-O assemblies. []
ANone: While hexachlorodisiloxane itself may not be a catalyst, it serves as a versatile precursor for synthesizing silicon-containing materials with potential catalytic applications. The specific catalytic properties would depend on the final material and its structure. Research exploring hexachlorodisiloxane's role in developing novel catalysts is ongoing.
A: Computational chemistry techniques, like density functional theory (DFT), can be employed to investigate the electronic structure, bonding, and reactivity of hexachlorodisiloxane. These methods offer insights into the molecule's behavior and assist in predicting its reactions and properties. []
A: Hexachlorodisiloxane is sensitive to moisture and readily hydrolyzes. [, , ] Therefore, it's typically stored and handled under anhydrous conditions. Formulation strategies are not a primary focus for this compound, as it's primarily used as a chemical reagent and not as a formulated product.
ANone: Questions related to SHE regulations, PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not directly relevant to hexachlorodisiloxane. These aspects are primarily associated with pharmaceutical development and biological applications, while hexachlorodisiloxane's primary research focus lies in its chemical properties and use as a precursor for synthesizing silicon-containing materials.
ANone: Research on hexachlorodisiloxane benefits from the synergy between different scientific disciplines, including:
- Spectroscopy: Various spectroscopic techniques like Infrared, Raman, and NMR are critical in characterizing the structure and properties of hexachlorodisiloxane and its derivatives. [, , , , , , , ]
- Computational Chemistry: Computational methods can predict and explain the reactivity of hexachlorodisiloxane, guiding the design of new materials and processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



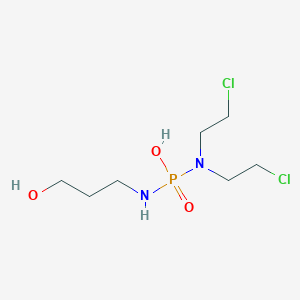

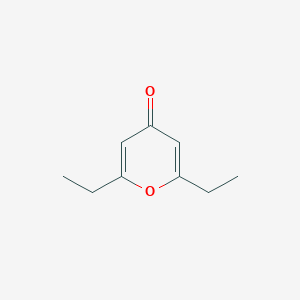
![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)
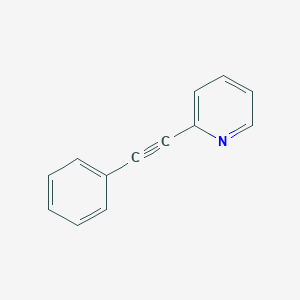
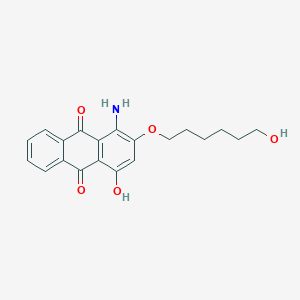
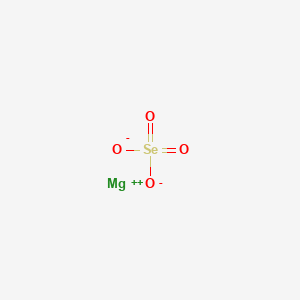
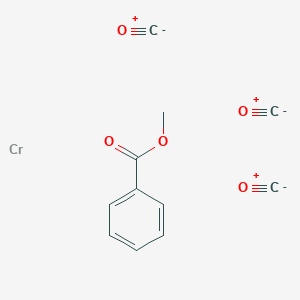
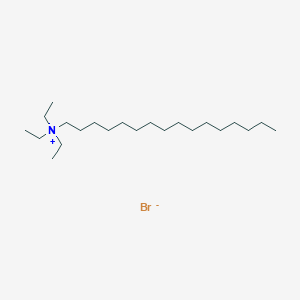
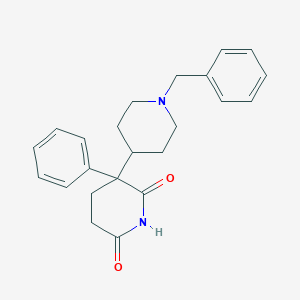
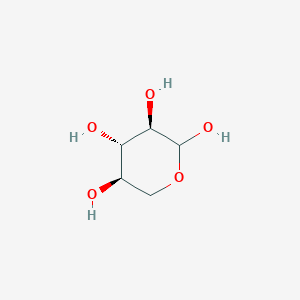

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
